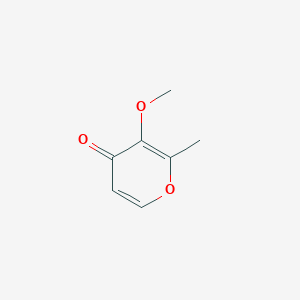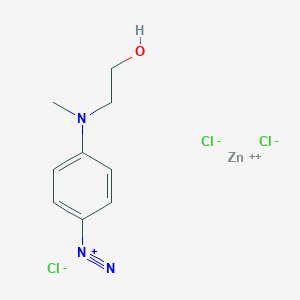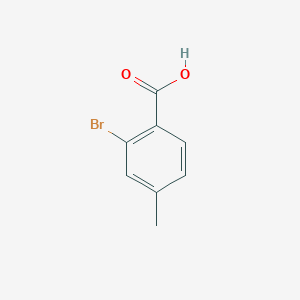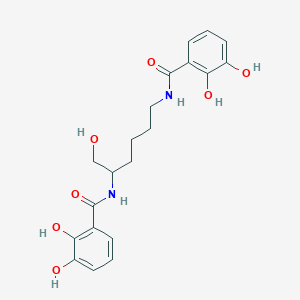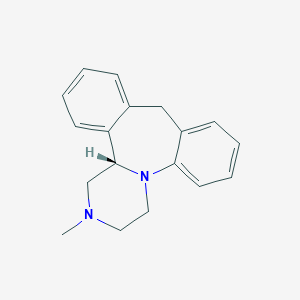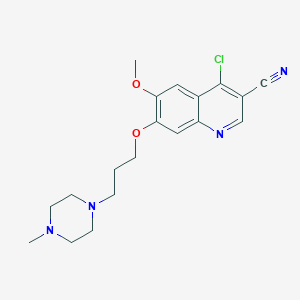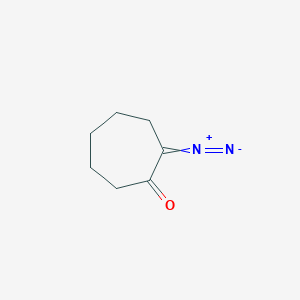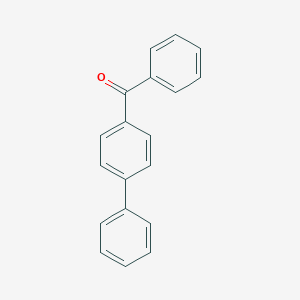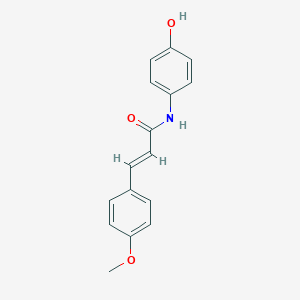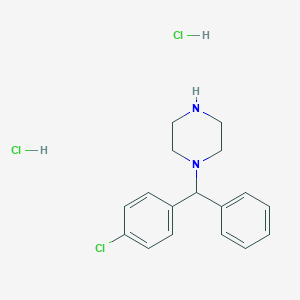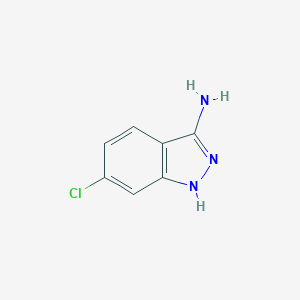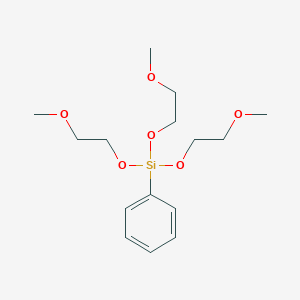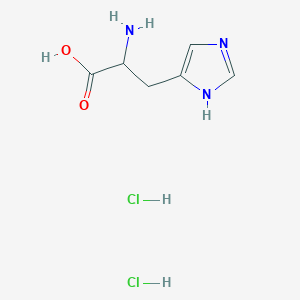![molecular formula C22H16 B106925 3,6-Dimethylbenzo[a]pyrene CAS No. 16757-91-8](/img/structure/B106925.png)
3,6-Dimethylbenzo[a]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylbenzo[a]pyrene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in tobacco smoke, diesel exhaust, and charbroiled food. DMBA is a potent carcinogen that has been extensively studied for its role in the development of cancer.
Wirkmechanismus
3,6-Dimethylbenzo[a]pyrene is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer. 3,6-Dimethylbenzo[a]pyrene has been shown to induce DNA damage, oxidative stress, and inflammation, all of which contribute to its carcinogenic effects.
Biochemische Und Physiologische Effekte
3,6-Dimethylbenzo[a]pyrene has been shown to induce a variety of biochemical and physiological effects in animal models. These include the activation of oncogenes, the inhibition of tumor suppressor genes, and the promotion of angiogenesis. 3,6-Dimethylbenzo[a]pyrene has also been shown to alter the expression of various proteins involved in cell proliferation, apoptosis, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-Dimethylbenzo[a]pyrene has several advantages as a carcinogen for use in lab experiments. It is relatively inexpensive and easy to use, and it induces tumors in a predictable manner. However, 3,6-Dimethylbenzo[a]pyrene also has several limitations. It is highly toxic and carcinogenic, and it can pose a health risk to researchers who handle it. Additionally, 3,6-Dimethylbenzo[a]pyrene-induced tumors may not accurately reflect the development of human cancers.
Zukünftige Richtungen
There are several future directions for research on 3,6-Dimethylbenzo[a]pyrene. One area of interest is the development of new anticancer drugs that can target the specific mechanisms of 3,6-Dimethylbenzo[a]pyrene-induced carcinogenesis. Another area of research is the development of new animal models that more accurately reflect the development of human cancers. Additionally, research is needed to better understand the role of 3,6-Dimethylbenzo[a]pyrene in the development of specific types of cancer, such as lung and breast cancer.
Conclusion:
3,6-Dimethylbenzo[a]pyrene is a potent carcinogen that has been extensively studied for its role in the development of cancer. It is widely used in scientific research to induce tumors in animal models and to study the mechanisms of carcinogenesis. 3,6-Dimethylbenzo[a]pyrene induces DNA damage, oxidative stress, and inflammation, all of which contribute to its carcinogenic effects. While 3,6-Dimethylbenzo[a]pyrene has several advantages for use in lab experiments, it also has several limitations and poses a health risk to researchers who handle it. There are several future directions for research on 3,6-Dimethylbenzo[a]pyrene, including the development of new anticancer drugs and animal models, and a better understanding of its role in the development of specific types of cancer.
Synthesemethoden
3,6-Dimethylbenzo[a]pyrene can be synthesized through the reaction of benzene with propylene to form 1,2,3,4-tetramethylbenzene. This is followed by the cyclization of 1,2,3,4-tetramethylbenzene to form 3,6-Dimethylbenzo[a]pyrene.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethylbenzo[a]pyrene is widely used in scientific research to induce cancer in animal models. It is commonly used to study the mechanisms of carcinogenesis and to test the efficacy of anticancer drugs. 3,6-Dimethylbenzo[a]pyrene has been shown to induce tumors in various organs, including the skin, lung, liver, and mammary gland.
Eigenschaften
CAS-Nummer |
16757-91-8 |
|---|---|
Produktname |
3,6-Dimethylbenzo[a]pyrene |
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
3,6-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-7-8-15-9-10-20-19-6-4-3-5-17(19)14(2)18-12-11-16(13)21(15)22(18)20/h3-12H,1-2H3 |
InChI-Schlüssel |
ZLEKZYUYMYKKML-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C1)C=C5)C |
Kanonische SMILES |
CC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C1)C=C5)C |
Andere CAS-Nummern |
16757-91-8 |
Synonyme |
3,6-Dimethylbenzo[a]pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



